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molecular formula C12H7NO B1345150 indeno[2,1-b]pyridin-9-one CAS No. 57955-12-1

indeno[2,1-b]pyridin-9-one

Cat. No. B1345150
M. Wt: 181.19 g/mol
InChI Key: CPDVQPDRWLRLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05300642

Procedure details

4.6 g (25.4 mmole) of 1-azafluoren-9-one was added to a solution of 9 ml (0.28 mole) of hydrazine and 50 ml of diethyleneglycol. Heating was started and the temperature was kept at 100° for 15 minutes, then raised to 195° and kept there for 1 hr. TLC showed the reaction was complete. The reaction solution was cooled to below 100° and poured into 300 ml of ice water. The aqueous phase was saturated with salt and extracted with 8×100 ml ether. The ether was dried with sodium sulfate and evaporated to yield 3.73 g of crude product. This was dissolved in hexane and treated with Magnesol, filtered and evaporated and finally recrystallized from hexane to yield 2.83 g of pure 1-azafluorene.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Magnesol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.NN.C(O)COCCO.C(O)C(O)C(O)C(O)C(O)C=O.[O-]S([O-])(=O)=O.[Mg+2]>CCCCCC>[N:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
N1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
Quantity
9 mL
Type
reactant
Smiles
NN
Name
Quantity
50 mL
Type
reactant
Smiles
C(COCCO)O
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
Magnesol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C(C=O)O)O)O)O)O.[O-]S(=O)(=O)[O-].[Mg+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
raised to 195°
WAIT
Type
WAIT
Details
kept there for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to below 100°
EXTRACTION
Type
EXTRACTION
Details
extracted with 8×100 ml ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield 3.73 g of crude product
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
finally recrystallized from hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=CC=CC=2C3=CC=CC=C3CC12
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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